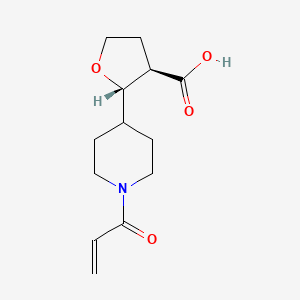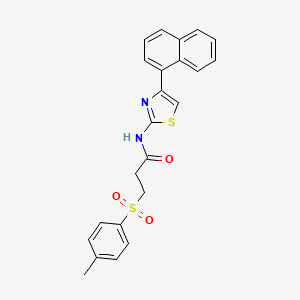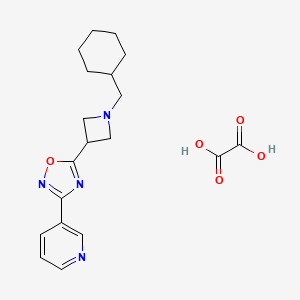
(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid, also known as POC, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the development of new drugs. POC is a complex molecule that has a unique structure, which makes it a promising candidate for drug design.
Aplicaciones Científicas De Investigación
1. Peroxisome Proliferator-Activated Receptor Gamma Agonists
A study by Cobb et al. (1998) explores the structure-activity relationship of analogues of (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds have been shown to exhibit antidiabetic activity in rodent models of type 2 diabetes, highlighting their potential therapeutic applications in metabolic disorders (Cobb et al., 1998).
2. NMDA Antagonist Activity
Research by Ornstein et al. (1992) delved into the enantiomers of a related compound, focusing on their NMDA antagonist activity. They found that the activity of this potent and selective NMDA antagonist resided with a specific isomer of the compound, suggesting its potential application in neuropharmacology (Ornstein et al., 1992).
3. Suzuki-Miyaura Reaction in Oxolan-2-one Chemistry
A study by Ghochikyan et al. (2019) focused on the Suzuki-Miyaura reaction involving derivatives of oxolan-2-one, a structure related to the this compound. This research is significant for the synthesis of novel oxolan-2-one derivatives, which are valuable in organic chemistry and pharmaceutical research (Ghochikyan et al., 2019).
4. Development of Chiral Resolving Agents
Piwowarczyk et al. (2008) researched the synthesis of (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids, highlighting their utility as chiral resolving agents. These agents are crucial for stereoselective synthesis in pharmaceuticals, illustrating another potential application of compounds structurally similar to this compound (Piwowarczyk et al., 2008).
5. Fluorination of Ester Derivatives
Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives related to oxolane-2-yl-carboxylic acid. Their work contributes to understanding the fluorination processes in organic chemistry, which has implications in material science and drug development (Takashi et al., 2005).
Propiedades
IUPAC Name |
(2S,3R)-2-(1-prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-9(4-7-14)12-10(13(16)17)5-8-18-12/h2,9-10,12H,1,3-8H2,(H,16,17)/t10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYQWNULPITFPD-PWSUYJOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2C(CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)




![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2411218.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)


![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)
![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)